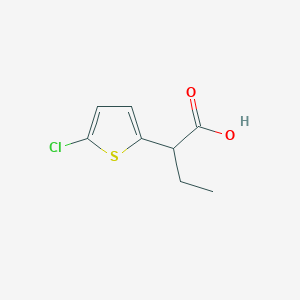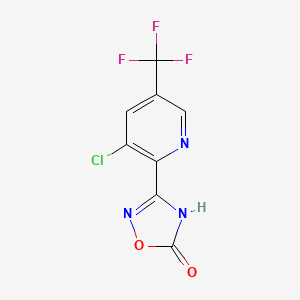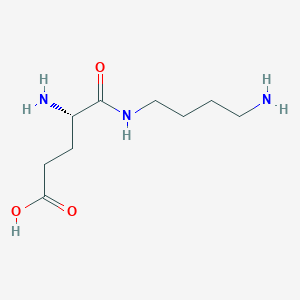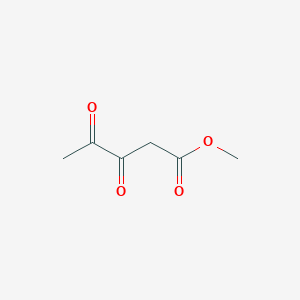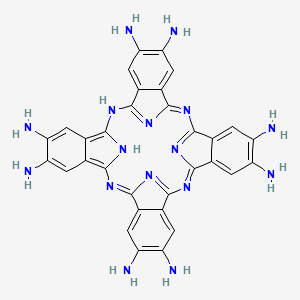
29H,31H-Phthalocyanine-2,3,9,10,16,17,23,24-octamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
29H,31H-Phthalocyanine-2,3,9,10,16,17,23,24-octamine is a derivative of phthalocyanine, a large, aromatic, macrocyclic compound Phthalocyanines are known for their intense color and stability, making them valuable in various applications such as dyes, pigments, and photodynamic therapy
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 29H,31H-Phthalocyanine-2,3,9,10,16,17,23,24-octamine typically involves the cyclotetramerization of substituted phthalonitriles. One common method is the reaction of 4,5-diaminophthalonitrile with a metal salt (such as copper or zinc) under high-temperature conditions. The reaction is often carried out in a solvent like dimethylformamide (DMF) or 1-chloronaphthalene, with a catalyst such as ammonium molybdate.
Industrial Production Methods
Industrial production of phthalocyanine derivatives generally follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
29H,31H-Phthalocyanine-2,3,9,10,16,17,23,24-octamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalocyanine quinones.
Reduction: Reduction reactions can convert the compound into phthalocyanine hydrides.
Substitution: The amine groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phthalocyanine quinones, while substitution reactions can introduce various functional groups, enhancing the compound’s properties and applications.
科学的研究の応用
29H,31H-Phthalocyanine-2,3,9,10,16,17,23,24-octamine has a wide range of scientific research applications:
Chemistry: Used as a catalyst in organic reactions and as a building block for more complex molecules.
Biology: Employed in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light activation.
Medicine: Investigated for its potential in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and electronic materials due to its stability and intense color.
作用機序
The mechanism of action of 29H,31H-Phthalocyanine-2,3,9,10,16,17,23,24-octamine involves its ability to absorb light and transfer energy to molecular oxygen, generating reactive oxygen species. These reactive species can induce cell damage and death, making the compound effective in photodynamic therapy. The amine groups can also interact with various molecular targets, enhancing its reactivity and specificity.
類似化合物との比較
Similar Compounds
- Copper(II) 2,3,9,10,16,17,23,24-octakis(octyloxy)-29H,31H-phthalocyanine
- 29H,31H-Phthalocyanine, 2,3,9,10,16,17,23,24-octabutoxy-
- 2,3,9,10,16,17,23,24-Octakis(hexylsulfonyl)phthalocyanines
Uniqueness
29H,31H-Phthalocyanine-2,3,9,10,16,17,23,24-octamine is unique due to the presence of multiple amine groups, which enhance its reactivity and potential for functionalization. This makes it particularly valuable in applications requiring high reactivity and specificity, such as photodynamic therapy and catalysis.
特性
分子式 |
C32H26N16 |
|---|---|
分子量 |
634.7 g/mol |
IUPAC名 |
2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4,6,8,10,12(39),13,15,17,19,21,23,25,27,30(37),31,33,35-nonadecaene-6,7,15,16,24,25,33,34-octamine |
InChI |
InChI=1S/C32H26N16/c33-17-1-9-10(2-18(17)34)26-41-25(9)45-27-11-3-19(35)20(36)4-12(11)29(42-27)47-31-15-7-23(39)24(40)8-16(15)32(44-31)48-30-14-6-22(38)21(37)5-13(14)28(43-30)46-26/h1-8H,33-40H2,(H2,41,42,43,44,45,46,47,48) |
InChIキー |
YLIXPWNPOOTYSA-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=CC(=C1N)N)C3=NC4=NC(=NC5=NC(=NC6=C7C=C(C(=CC7=C(N6)NC2=N3)N)N)C8=CC(=C(C=C85)N)N)C9=CC(=C(C=C94)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



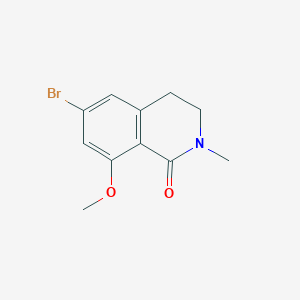
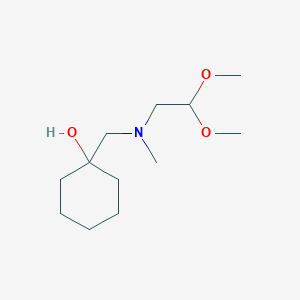
![1-Ethynyl-3-azabicyclo[4.1.0]heptane](/img/structure/B13342241.png)
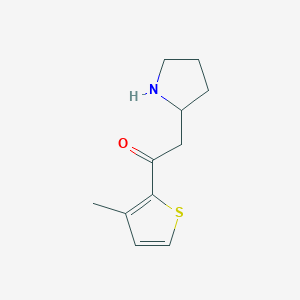

![(E)-3-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13342264.png)

